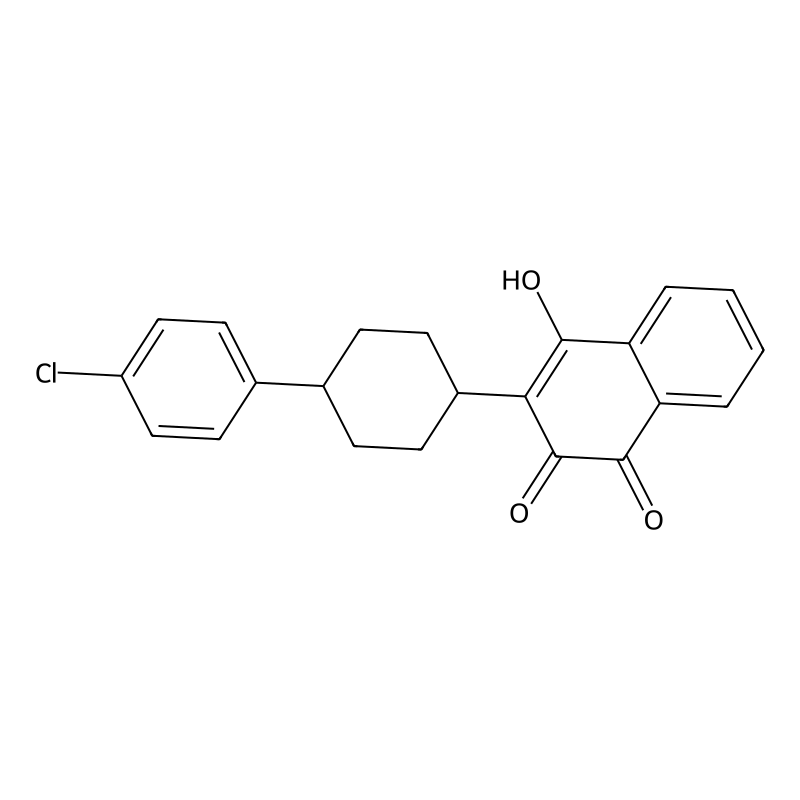Atovaquone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
Atovaquone in Malaria Treatment
Atovaquone is a medication primarily used in combination with proguanil for the treatment of uncomplicated Plasmodium falciparum malaria, the most deadly form of malaria in humans [1]. This combination therapy is known as atovaquone-proguanil (AP) and is particularly effective against malaria contracted while traveling (). However, due to the emergence of drug resistance, atovaquone is no longer the first-line treatment for malaria in most regions [1].
Potential use of Atovaquone for Injectable Malaria Prevention
Recent scientific research suggests a potential new application for atovaquone: a long-acting, injectable preventative for malaria. This approach would differ from the current standard of daily or weekly oral medications for malaria prevention. Researchers believe an injectable formulation could improve adherence and offer longer-lasting protection [2].
Studies have shown that using atovaquone for prevention might be less susceptible to the development of drug resistance compared to its use in treatment (). This is an encouraging finding, as malaria parasites have developed resistance to many existing antimalarial medications.
Purity
XLogP3
Exact Mass
Appearance
Storage
Associated Chemicals
Wikipedia
Drug Warnings
Fever was reported in up to 40% of patients receiving atovaquone in controlled clinical trials and occasionally has required discontinuance of the drug. Oral candidiasis was reported in 10%, cough in 25%, sweating in 10%, sinusitis in 7%, and rhinitis in 24% of patients receiving atovaquone in controlled clinical trials. Infection of dyspnea has occurred in 22 or 15% of patients receiving atovaquone. Hypotension, vortex keratopathy, transient sinus arrhythmia, increased serum creatine kinase (CK, creatine phosphokinase, CPK) concentrations, and transient conjunctivitis also have been reported rarely.
Hyperglycemia (exceeding 1.8 times the upper limit of normal) occurred in 9% of patients receiving atovaquone in controlled clinical trials. Hypoglycemia has occurred rarely.
Increased BUN and serum creatinine concentrations have been reported rarely in patients receiving atovaquone and occasionally have required discontinuance of the drug. Hyponatremia (less than 0.96 times the lower limit of normal range) was reported in up to 10% of patients receiving atovaquone in controlled clinical trials. Acute renal impairment has occurred in patients receiving atovaquone.
For more Drug Warnings (Complete) data for ATOVAQUONE (13 total), please visit the HSDB record page.
Biological Half Life
Atovaquone has a half-life averaging 1.5 to 3 days
2.2 to 3.2 days in adult patients with acquired immunodeficiency syndrome (AIDS), adult healthy volunteers, and immunocompromised children (ages 5 months to 13 years).
Use Classification
Methods of Manufacturing
Analytic Laboratory Methods
Analyte: atovaquone; matrix: pharmaceutical preparation (oral suspension); procedure: ultraviolet absorption spectrophotometry with comparison to standards (chemical identification)
Analyte: atovaquone; matrix: chemical purity; procedure: liquid chromatography with detection at 220 nm and comparison to standards
Analyte: atovaquone; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Interactions
Concurrent administration of oral rifampin with atovaquone suspension resulted in a 52% decrease in the average steady-state plasma concentration of atovaquone and a decrease in the elimination half-life of atovaquone from 82 hours to 50 hours; the average steady-state plasma concentration of rifampin increased by 37%; alternative agents to rifampin should be considered when treating patients with atovaquone. Although interaction trials have not been conducted with atovaquone and rifabutin, rifabutin is structurally similar to rifampin and it may have some of the same drug interactions as rifampin.
Concurrent administration of sulfamethoxazole and trimethoprim combination with atovaquone suspension resulted in an 8% and 17% decrease in the steady-state serum concentration of sulfamethoxazole and trimethoprim, respectively; this effect is thought to be minor and is not expected to produce clinically significant events.
Concurrent administration of zidovudine with atovaquone tablets resulted in a decrease in zidovudine clearance by 24% and a 35% increase in the area under the plasma concentration-time curve (AUC) of zidovudine; the glucuronide metabolite:parent ratio of zidovudine decreased from a mean of 4.5 when zidovudine was administered alone to 3.1 when zidovudine was adminstered with atovaquone; this effect is thought to be minor and is not expected to produce clinically significant events; zidovudine has no effect on atovaquone pharmacokinetics.
Dates
2: Teo BH, Lansdell P, Smith V, Blaze M, Nolder D, Beshir KB, Chiodini PL, Cao J,
3: Dinter D, Gajski G, Domijan AM, Garaj-Vrhovac V. Cytogenetic and oxidative
4: de Oliveira Silva E, Dos Santos Gonçalves N, Alves Dos Santos R, Jacometti
5: de Lima LP, Seabra SH, Carneiro H, Barbosa HS. Effect of 3-bromopyruvate and
6: Mendorf A, Klyuchnikov E, Langebrake C, Rohde H, Ayuk F, Regier M, Christopeit
7: Song Z, Clain J, Iorga BI, Yi Z, Fisher N, Meunier B. Saccharomyces
8: Plucinski MM, Huber CS, Akinyi S, Dalton W, Eschete M, Grady K, Silva-Flannery
9: Ingasia LA, Akala HM, Imbuga MO, Opot BH, Eyase FL, Johnson JD, Bulimo WD,
10: Boggild AK, Lau R, Reynaud D, Kain KC, Gerson M. Failure of
11: Sönmez N, Büyükbaba Boral O, Kaşali K, Tekeli F. [Effects of atovaquone and
12: Grynberg S, Lachish T, Kopel E, Meltzer E, Schwartz E.
13: Akhoon BA, Singh KP, Varshney M, Gupta SK, Shukla Y, Gupta SK. Understanding
14: Guler JL, White J 3rd, Phillips MA, Rathod PK. Atovaquone tolerance in
15: Oz HS. Toxoplasmosis complications and novel therapeutic synergism
16: Siregar JE, Kurisu G, Kobayashi T, Matsuzaki M, Sakamoto K, Mi-ichi F,
17: Maude RJ, Nguon C, Dondorp AM, White LJ, White NJ. The diminishing returns of
18: Rijpma SR, van den Heuvel JJ, van der Velden M, Sauerwein RW, Russel FG,
19: Oz HS. Novel Synergistic Protective Efficacy of Atovaquone and Diclazuril on
20: Tahar R, Almelli T, Debue C, Foumane Ngane V, Djaman Allico J, Whegang Youdom








